4-Methyl-5-(2-(Trifluormethyl)pyrimidin-4-yl)thiazol-2-amin

Übersicht

Beschreibung

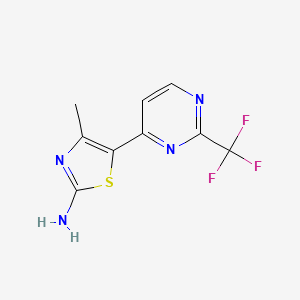

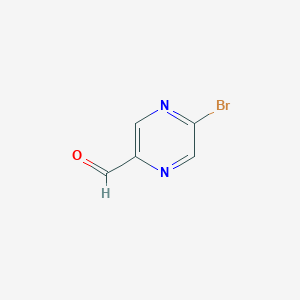

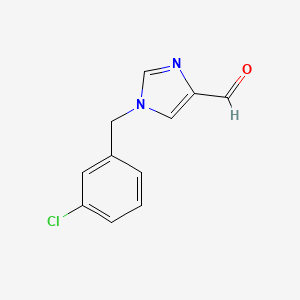

“4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine” is a chemical compound with the molecular formula C5H5F3N2S. It has a molecular weight of 182.17 g/mol . It is part of the thiazole class of organic medicinal compounds .

Synthesis Analysis

Thiazole-based compounds, including “4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine”, are synthesized using various methods. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another method uses ZnO nanoparticles as a catalyst to synthesize thiazole-based Schiff base compounds .Molecular Structure Analysis

The thiazole ring in “4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine” is planar. Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .Chemical Reactions Analysis

Thiazole-based compounds, including “4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine”, have been found to have diverse biological activities. They have been used as starting materials for the synthesis of a wide range of heterocyclic analogues with promising therapeutic roles .Physical And Chemical Properties Analysis

“4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine” is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole compounds are known to interact with their targets in a variety of ways, including donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions can lead to changes in the physiological systems they enter, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

Thiazole compounds have been found to impact a variety of biochemical pathways, depending on their specific biological activity . For example, thiazole compounds with antimicrobial activity may interfere with bacterial cell wall synthesis, while those with antitumor activity may inhibit cell proliferation or induce apoptosis .

Pharmacokinetics

The compound’s predicted boiling point is 2289±350 °C, and its predicted density is 1466±006 g/cm3 . Its pKa, a measure of acid dissociation constant, is predicted to be 3.55±0.10 , which could influence its absorption and distribution in the body.

Result of Action

Based on the known activities of thiazole compounds, it could potentially lead to a variety of effects, such as reduced inflammation, pain relief, inhibition of microbial growth, or induction of cell death in tumor cells .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine in lab experiments include its potent inhibitory effects on a range of enzymes, its ability to modulate various cellular processes, and its anti-inflammatory and anti-tumor properties. However, there are limitations to using this compound in lab experiments, including its potential toxicity, its limited solubility in aqueous solutions, and its high cost.

Zukünftige Richtungen

There are several future directions for research on 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and infectious diseases. Another direction is to study its mechanisms of action in more detail, including its effects on specific enzymes and signaling pathways. Additionally, there is a need for the development of more efficient and cost-effective synthetic methods for the preparation of this compound, which would enable its wider use in scientific research.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Thiazolderivate, darunter 4-Methyl-5-(2-(Trifluormethyl)pyrimidin-4-yl)thiazol-2-amin, haben ein erhebliches Potenzial in antibakteriellen Anwendungen gezeigt. Sie können die Aktivität von Enzymen im Stoffwechsel beeinflussen und haben sich als wirksam gegen sowohl gramnegative als auch grampositive Bakterien erwiesen. Beispielsweise haben bestimmte Thiazolderivate gute Aktivitäten gegen E. coli und S. aureus gezeigt, die mit Amoxicillin vergleichbar sind .

Antioxidative Eigenschaften

Diese Verbindungen weisen auch antioxidative Eigenschaften auf, die für den Schutz von Zellen vor oxidativem Stress entscheidend sind. Einige Thiazolderivate mit Schiff-Basen haben eine bessere DPPH-Radikal-scavenging-Potenz als Ascorbinsäure gezeigt, was auf ihr Potenzial als effektive Antioxidantien hindeutet .

Antiproliferative Wirkungen

Die antiproliferative Aktivität ist eine weitere wichtige Anwendung von Thiazolderivaten. Sie wurden auf ihre Fähigkeit untersucht, das Wachstum von Krebszellen zu hemmen. Insbesondere wurde berichtet, dass Thiazolderivate eine Zytotoxizität gegen menschliche Tumorzelllinien zeigen, was auf ihre Verwendung in der Krebstherapie hindeutet .

Enzyminhibition

Thiazolderivate können als Inhibitoren für verschiedene Enzyme wirken, wie z. B. DNA-Gyrase B, die für die bakteriellen DNA-Replikation essentiell ist. Die Bindungsaffinität dieser Verbindungen gegenüber DNA-Gyrase B wurde als signifikant befunden, was auf ihr Potenzial als therapeutische Mittel hindeutet .

Neuroprotektive Wirkungen

Der Thiazolring ist ein wichtiger Bestandteil vieler biologisch aktiver Verbindungen, die neuroprotektive Eigenschaften aufweisen. Diese Verbindungen können eine Rolle bei der Synthese von Neurotransmittern spielen und die normale Funktion des Nervensystems unterstützen .

Antifungal-Anwendungen

Thiazolderivate wurden als potenzielle Antimykotika identifiziert. Ihre Fähigkeit, das Pilzwachstum zu stören, macht sie zu Kandidaten für die Entwicklung neuer Antimykotika .

Entzündungshemmende und Analgetische Aktivitäten

Die entzündungshemmenden und analgetischen Eigenschaften von Thiazolderivaten machen sie für die Entwicklung neuer Schmerzmittel geeignet. Sie haben gezeigt, dass sie Entzündungen reduzieren und Schmerzen in verschiedenen Modellen lindern .

Übergangsmetallkomplexierung

Thiazolderivate können mit Übergangsmetallen komplexe bilden, was zu einer Steigerung der Potenz therapeutischer Verbindungen führt. Diese Eigenschaft ist besonders nützlich in der pharmazeutischen Chemie zur Steigerung der Wirksamkeit von Arzneimitteln .

Biochemische Analyse

Biochemical Properties

4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, it can bind to specific receptors on the cell surface, modulating the activity of these receptors and affecting downstream signaling cascades . The interactions between 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation . It can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and growth . Furthermore, 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine can alter gene expression by affecting transcription factors and other regulatory proteins . These changes in cellular function can lead to alterations in cellular metabolism, including shifts in energy production and utilization .

Molecular Mechanism

At the molecular level, 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing substrate binding . This inhibition can lead to a decrease in the production of specific metabolites and an overall disruption of metabolic pathways . Additionally, 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine can interact with DNA and RNA, affecting gene transcription and translation . These interactions can result in changes in gene expression and protein synthesis, ultimately influencing cellular function and behavior .

Temporal Effects in Laboratory Settings

The effects of 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine can vary over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . The degradation products may have different biological activities, which can complicate the interpretation of experimental results . Long-term exposure to 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolism .

Dosage Effects in Animal Models

In animal models, the effects of 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine are dose-dependent. At low doses, this compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the species and the duration of exposure . It is crucial to carefully monitor the dosage and administration of 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine in preclinical studies to avoid potential toxicity .

Metabolic Pathways

4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . Additionally, 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine can influence metabolic flux by altering the activity of key enzymes and regulatory proteins . This can result in changes in the levels of specific metabolites and an overall shift in metabolic homeostasis .

Transport and Distribution

The transport and distribution of 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in certain tissues . Additionally, it can bind to plasma proteins, which can influence its distribution and bioavailability . The localization and accumulation of 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine in specific tissues can affect its overall biological activity and therapeutic potential .

Subcellular Localization

Within cells, 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine can localize to specific subcellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine can influence its activity and function, as it can interact with different biomolecules in these compartments . For example, its presence in the nucleus can affect gene transcription, while its localization in the mitochondria can influence cellular energy production .

Eigenschaften

IUPAC Name |

4-methyl-5-[2-(trifluoromethyl)pyrimidin-4-yl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4S/c1-4-6(17-8(13)15-4)5-2-3-14-7(16-5)9(10,11)12/h2-3H,1H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQPJXSVVITSFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=NC(=NC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

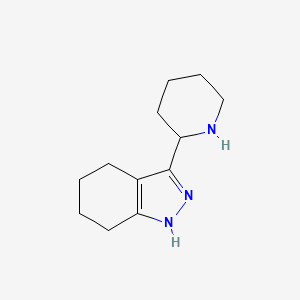

![2-(2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1472432.png)

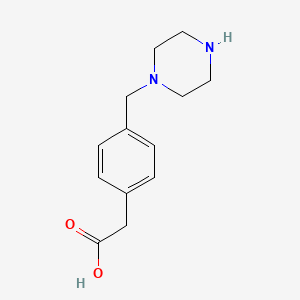

![2-(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472439.png)

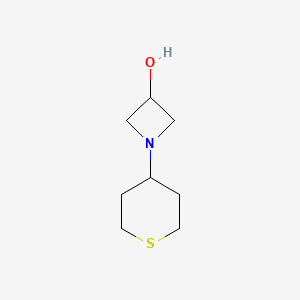

![2-(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472445.png)